tert-butyl 3-Fluoro-4-(hydroxyimino)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 3-Fluoro-4-(hydroxyimino)piperidine-1-carboxylate: is a chemical compound with the molecular formula C10H17FN2O3 and a molecular weight of 232.25 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-fluoro-4-(hydroxyimino)piperidine-1-carboxylate typically involves the reaction of tert-butyl 3-fluoro-4-nitrosopiperidine-1-carboxylate with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-fluoro-4-(hydroxyimino)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 3-fluoro-4-(hydroxyimino)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential effects on biological systems. It may be used in the development of new drugs or as a tool to study specific biochemical pathways .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may be used in the development of new treatments for various diseases .
Industry: In industrial applications, this compound is used in the production of various chemicals and materials. It may be used as a precursor in the synthesis of other compounds or as a reagent in industrial processes .
Mechanism of Action
The mechanism of action of tert-butyl 3-fluoro-4-(hydroxyimino)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- tert-Butyl 3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate
- tert-Butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
Uniqueness: tert-Butyl 3-fluoro-4-(hydroxyimino)piperidine-1-carboxylate is unique due to its specific chemical structure, which imparts distinct properties and reactivity.
Properties
IUPAC Name |
tert-butyl (4E)-3-fluoro-4-hydroxyiminopiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17FN2O3/c1-10(2,3)16-9(14)13-5-4-8(12-15)7(11)6-13/h7,15H,4-6H2,1-3H3/b12-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCRUWCZTZEPRX-XYOKQWHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=NO)C(C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC/C(=N\O)/C(C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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